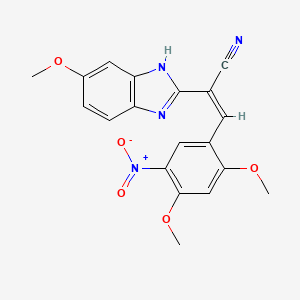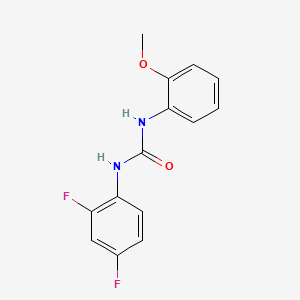
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as DMNBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DMNBA is a member of the acrylonitrile family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to be related to its ability to induce apoptosis in cancer cells. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to activate the caspase pathway, leading to the cleavage of proteins involved in cell survival and proliferation. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile inhibits the proliferation of cancer cells by inducing apoptosis. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been found to possess anti-inflammatory properties, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and reliability in synthesis. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
For 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile research include the development of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile derivatives, investigation of potential synergistic effects with other anticancer agents, and development of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile-based drug delivery systems.
Synthesis Methods
The synthesis of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 2,4-dimethoxy-5-nitrobenzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with acrylonitrile and potassium carbonate to obtain 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. The synthesis method has been optimized to increase yield and purity, making it a reliable method for producing 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile.
Scientific Research Applications
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential pharmacological properties. Several studies have shown that 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile exhibits significant anticancer activity by inducing apoptosis in cancer cells. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been found to possess antiviral properties, inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
(Z)-3-(2,4-dimethoxy-5-nitrophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-26-13-4-5-14-15(8-13)22-19(21-14)12(10-20)6-11-7-16(23(24)25)18(28-3)9-17(11)27-2/h4-9H,1-3H3,(H,21,22)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVWUZBQEUDAPN-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3OC)OC)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3OC)OC)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)

![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5462765.png)

![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)
![4-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5462780.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5462788.png)


![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylpiperidine](/img/structure/B5462826.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-ethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5462833.png)